molecular formula C23H21ClN4O B2427969 N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207018-07-2

N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2427969
CAS No.: 1207018-07-2
M. Wt: 404.9
InChI Key: BGYPDFXAZQQTGF-UHFFFAOYSA-N
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Description

4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by its complex structure, which includes a benzylamino group, a sulfonyl group, and a chlorobenzyl group attached to a biphenyl backbone.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of 4’-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 4’-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide is unique due to its specific combination of functional groups and their positions on the biphenyl backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c24-20-7-3-1-5-17(20)14-27-23(29)16-9-11-28(12-10-16)22-18(13-25)15-26-21-8-4-2-6-19(21)22/h1-8,15-16H,9-12,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYPDFXAZQQTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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